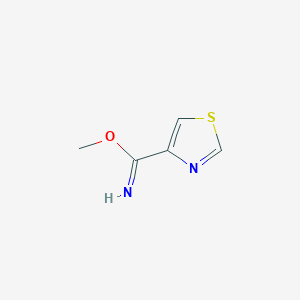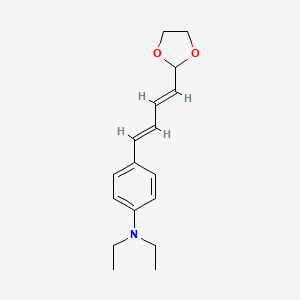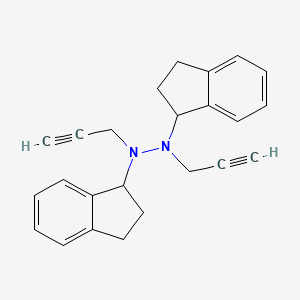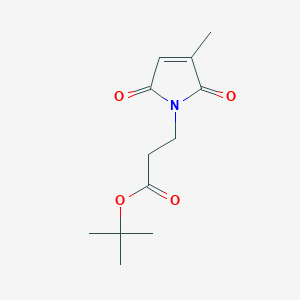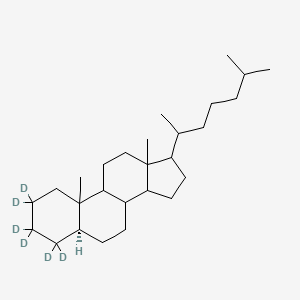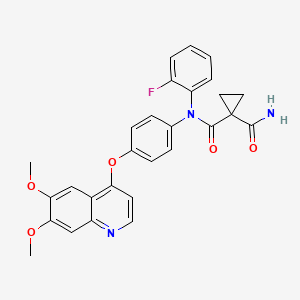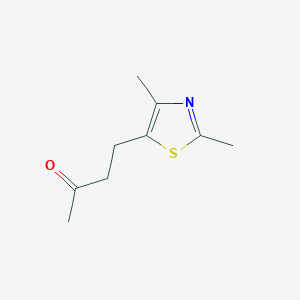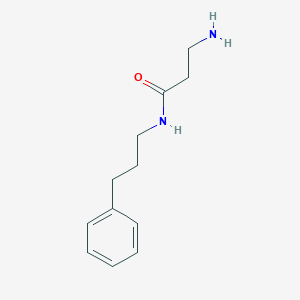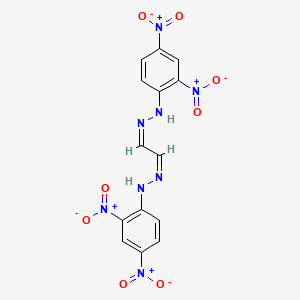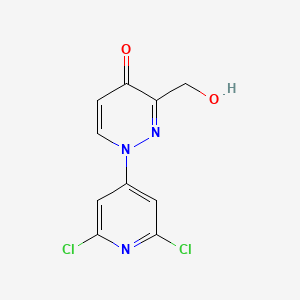
1-(2,6-Dichloropyridin-4-yl)-3-(hydroxymethyl)pyridazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Dichloropyridin-4-yl)-3-(hydroxymethyl)pyridazin-4-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichloropyridin-4-yl)-3-(hydroxymethyl)pyridazin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-dichloropyridine and 4-hydroxymethylpyridazine.
Reaction Conditions: The reaction between these starting materials is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
1-(2,6-Dichloropyridin-4-yl)-3-(hydroxymethyl)pyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid, while substitution of chlorine atoms may result in various substituted pyridazinone derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: It could be explored as a potential drug candidate for various therapeutic applications.
Industry: The compound may find use in the development of new materials or as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of 1-(2,6-Dichloropyridin-4-yl)-3-(hydroxymethyl)pyridazin-4-one depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to cellular receptors and modulate their activity.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.
相似化合物的比较
Similar Compounds
1-(2,6-Dichloropyridin-4-yl)-3-methylpyridazin-4-one: Similar structure but with a methyl group instead of a hydroxymethyl group.
1-(2,6-Dichloropyridin-4-yl)-3-(hydroxymethyl)pyrimidin-4-one: Similar structure but with a pyrimidine ring instead of a pyridazine ring.
Uniqueness
1-(2,6-Dichloropyridin-4-yl)-3-(hydroxymethyl)pyridazin-4-one is unique due to the presence of both the dichloropyridinyl and hydroxymethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C10H7Cl2N3O2 |
|---|---|
分子量 |
272.08 g/mol |
IUPAC 名称 |
1-(2,6-dichloropyridin-4-yl)-3-(hydroxymethyl)pyridazin-4-one |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-9-3-6(4-10(12)13-9)15-2-1-8(17)7(5-16)14-15/h1-4,16H,5H2 |
InChI 键 |
UCHPMFLRQVCDJU-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(N=C(C1=O)CO)C2=CC(=NC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


